molecular formula C28H28FN5O4 B14962376 ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14962376
M. Wt: 517.6 g/mol
InChI Key: CSNVGEYLZGZHHU-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may include:

    Formation of the Isoxazole Ring: Starting with the appropriate precursors, the isoxazole ring can be synthesized through cyclization reactions.

    Piperazine Derivative Synthesis: The piperazine ring is introduced through nucleophilic substitution or other suitable methods.

    Coupling Reactions: The various fragments are coupled together using palladium-catalyzed cross-coupling reactions or other suitable methods.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using efficient catalysts to speed up reactions.

    Purification: Employing techniques such as chromatography to purify the final product.

    Scalability: Ensuring the process is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific biological pathways.

    Pharmacology: Studying its effects on various biological systems.

    Materials Science: Exploring its properties for use in advanced materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve:

    Binding to Receptors: Interacting with specific receptors to modulate biological activity.

    Enzyme Inhibition: Inhibiting enzymes involved in disease pathways.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate
  • Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-bromophenyl)-1H-pyrazole-3-carboxylate

Uniqueness

The unique combination of functional groups in ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

Molecular Formula

C28H28FN5O4

Molecular Weight

517.6 g/mol

IUPAC Name

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(3-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C28H28FN5O4/c1-4-37-28(36)24-17-25(34(30-24)23-7-5-6-21(29)16-23)20-8-10-22(11-9-20)32-12-14-33(15-13-32)27(35)26-18(2)31-38-19(26)3/h5-11,16-17H,4,12-15H2,1-3H3

InChI Key

CSNVGEYLZGZHHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC(=CC=C5)F

Origin of Product

United States

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